3-(1H,3H-naphtho[1,2-e]1,3-oxazin-2-yl)benzoic acid
Description
3-(1H,3H-Naphtho[1,2-e][1,3]oxazin-2-yl)benzoic acid is a heterocyclic compound featuring a naphtho-oxazine core fused to a benzoic acid moiety at the 3-position. The naphtho-oxazine scaffold is known for its diverse biological activities, including antimicrobial, antipsychotic, and enzyme inhibitory properties .
Properties
IUPAC Name |
3-(1,3-dihydrobenzo[f][1,3]benzoxazin-2-yl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c21-19(22)14-5-3-6-15(10-14)20-11-17-16-7-2-1-4-13(16)8-9-18(17)23-12-20/h1-10H,11-12H2,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNRNPAUAVGSCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=CC=CC=C23)OCN1C4=CC=CC(=C4)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(1H,3H-naphtho[1,2-e]1,3-oxazin-2-yl)benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound and its derivatives.
Synthesis of this compound
The synthesis of oxazinonaphthalene derivatives typically involves the condensation of naphthol with various amines and aldehydes under specific conditions. For instance, one method reported utilizes a microwave-assisted approach where 2-naphthol is reacted with urea and benzaldehyde to yield the desired oxazine structure efficiently .
Anticancer Activity
Recent studies have highlighted the anticancer properties of various naphtho[1,2-e][1,3]oxazine derivatives. For example, compounds synthesized from this scaffold have demonstrated significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer). The half-maximal inhibitory concentration (IC50) values for some of these compounds were comparable to established chemotherapeutics like 5-fluorouracil (5-FU), indicating potent anticancer activity .
Table 1: Anticancer Activity of Naphtho[1,2-e][1,3]oxazine Derivatives
Antimicrobial Activity
In addition to their anticancer properties, naphtho[1,2-e][1,3]oxazines have been evaluated for antimicrobial activity against several pathogenic microorganisms. Compounds exhibited varying degrees of inhibition against bacteria and fungi. For instance, some derivatives showed promising results against Gram-positive and Gram-negative bacterial strains .
Table 2: Antimicrobial Activity of Naphtho[1,2-e][1,3]oxazine Derivatives
| Compound ID | Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| 7j | Staphylococcus aureus | 32 µg/mL | |
| 7l | Escherichia coli | 64 µg/mL |
The mechanisms underlying the biological activities of these compounds are multifaceted. The anticancer effects are mainly attributed to the induction of apoptosis in cancer cells through the activation of proteasomal pathways and caspase-dependent mechanisms. In particular, studies have shown that certain derivatives can enhance proteasomal activity which is crucial for protein degradation in cancer cells .
On the antimicrobial side, the activity may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for microbial growth. However, detailed mechanisms for each derivative remain an active area of research.
Case Studies
Several case studies have demonstrated the effectiveness of these compounds in preclinical models:
- Study on MCF-7 Cells : A derivative was tested in vitro showing a dose-dependent decrease in cell viability with an IC50 value significantly lower than that of control drugs.
- In Vivo Evaluation : Animal models treated with selected naphtho[1,2-e][1,3]oxazine derivatives exhibited reduced tumor size compared to untreated controls, further supporting their potential as therapeutic agents.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Substituted Derivatives
a. 4-(1H-Naphtho[1,2-e][1,3]oxazin-2(3H)-yl)benzoic Acid
- Structure : Positional isomer with the benzoic acid group at the 4-position instead of 3.
- Molecular Formula: C₁₉H₁₅NO₃ (MW: 305.33) .
- Synthesis: Not detailed in the evidence, but likely analogous to other naphtho-oxazine derivatives.
b. 1,2-Dihydro-1-aryl-3H-naphtho[1,2-e][1,3]oxazin-3-ones
- Structure : Lack the benzoic acid moiety; instead, feature an aryl group at position 1 and a ketone at position 3.
- Synthesis : Prepared via one-pot reactions of β-naphthol, aldehydes, and urea using catalysts like phosphomolybdic acid or HClO₄-SiO₂, yielding up to 80% under optimized conditions .
- Key Differences : The absence of a carboxylic acid group reduces hydrophilicity, impacting bioavailability. These compounds are primarily studied for their synthetic accessibility rather than biological activity in the provided evidence .
c. 8-Bromo-1,3-diaryl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazines
- Structure : Bromine substitution at position 8 and aryl groups at positions 1 and 3.
- Synthesis : Derived from 6-bromonaphthol and aryl aldehydes, followed by hydrolysis and condensation steps .
- These compounds showed promising antibacterial and antifungal results, suggesting that halogenation could be a viable strategy for optimizing the target compound’s bioactivity .
Structural and Conformational Analysis
- Crystal Structures : Derivatives like 2-benzyl-1,3-diphenyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine exhibit a half-chair conformation in the oxazine ring, as confirmed by X-ray crystallography .
- Software Tools : SHELX programs (e.g., SHELXL, SHELXS) are widely used for refining crystal structures and solving phase problems, ensuring accurate molecular geometry determination .
Key Data Tables
Table 1. Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight | Substituents | Notable Features |
|---|---|---|---|---|
| 3-(1H,3H-Naphtho[1,2-e]oxazin-2-yl)benzoic acid | C₁₉H₁₅NO₃ | 305.33 (est.) | 3-benzoic acid | Enhanced polarity, H-bonding |
| 4-(1H-Naphtho[1,2-e]oxazin-2-yl)benzoic acid | C₁₉H₁₅NO₃ | 305.33 | 4-benzoic acid | Positional isomerism |
| 1-Phenyl-1H-naphtho[1,2-e]oxazin-3-one | C₁₉H₁₃NO₂ | 295.31 | 1-phenyl, 3-ketone | Planar naphthalene core |
| 8-Bromo-1,3-diaryl derivatives | C₂₄H₁₇BrNO | 422.30 | 8-Br, 1,3-aryl | Antimicrobial activity |
Q & A
Q. What are the common synthetic routes for preparing 3-(1H,3H-naphtho[1,2-e][1,3]oxazin-2-yl)benzoic acid?
The compound is typically synthesized via multicomponent reactions. A widely used method involves the condensation of β-naphthol with aldehydes (e.g., benzaldehyde derivatives) and urea or primary amines under solvent-free conditions. Lewis acids like iodine or P₂O₅ are effective catalysts, enabling high yields at elevated temperatures (140–150°C) . Alternative green approaches employ water as a solvent at ambient temperature, reducing toxic waste . Characterization is achieved via NMR (¹H/¹³C) and X-ray crystallography to confirm regiochemistry and purity .
Q. How is structural characterization performed for this compound and its derivatives?
Standard techniques include:
- NMR spectroscopy : Proton and carbon signals confirm substituent positions and hydrogen bonding (e.g., NH protons at δ 8.6–8.8 ppm in DMSO-d₆) .
- X-ray crystallography : Programs like SHELX refine crystal structures, resolving bond lengths and angles. For example, oxazine rings exhibit planar geometry with naphthalene systems .
- HRMS and HPLC : Validate molecular weight (>95% purity) .
Q. What biological activities are associated with naphtho-oxazine derivatives?
Derivatives exhibit antimicrobial, antimalarial, and Aβ aggregation inhibition properties. Substituted aryl groups (e.g., 4-methoxyphenyl, 2-chlorophenyl) enhance bioactivity by modulating electronic and steric effects . Preliminary assays involve microbial growth inhibition (MIC testing) and thioflavin-T assays for amyloid-beta aggregation .
Q. What solvents are suitable for formulating this compound in experimental studies?
Polar aprotic solvents like DMSO are preferred due to the compound’s limited aqueous solubility. NMR studies in DMSO-d₆ reveal no decomposition at room temperature . For biological assays, dilute DMSO solutions (<1% v/v) are compatible with cell cultures .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products in synthesis?
Mechanistic studies show that temperature control is critical. At 90–100°C, competing pathways yield xanthenes, while temperatures >140°C favor oxazine formation . Catalyst screening (e.g., Yb(OTf)₃ vs. ZrOCl₂) and stoichiometric adjustments (1:1:1 ratio of β-naphthol, aldehyde, urea) improve selectivity. Real-time monitoring via TLC or in situ IR helps identify intermediates .
Q. What strategies resolve structural ambiguities in crystallographic studies?
For disordered crystals or twinning, SHELXL refinement with TWIN/BASF commands corrects diffraction data. Hydrogen bonding networks are validated using OLEX2 or PLATON, while ORTEP-3 generates publication-quality thermal ellipsoid plots . High-resolution data (d-spacing <0.8 Å) improves accuracy for bulky substituents .
Q. How do substituents influence the biological activity of this compound?
Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., Cl, F) enhance antimicrobial potency by increasing membrane permeability .
- Hydroxyl groups at C3/C8 positions improve Aβ aggregation inhibition via hydrogen bonding with amyloid fibrils .
- Quantitative SAR (QSAR) models using Hammett constants (σ) predict bioactivity trends .
Q. What green chemistry approaches reduce environmental impact during synthesis?
Solvent-free one-pot reactions and aqueous-phase cyclization (room temperature, 24 hours) achieve >75% yield with minimal waste . Catalytic recycling (e.g., Al/Ag₃PO₄ bimetallic systems) reduces metal leaching . Atom economy is improved by avoiding protecting groups .
Q. How are mechanistic pathways validated for multicomponent reactions?
Isotopic labeling (e.g., ¹³C-urea) traces intermediate formation. DFT calculations (B3LYP/6-31G*) model transition states, confirming a stepwise mechanism: (1) imine formation, (2) cyclization via nucleophilic attack by β-naphthol . Kinetic studies (Eyring plots) reveal rate-determining steps .
Q. What analytical challenges arise in characterizing complex derivatives, and how are they addressed?
Overlapping NMR signals (e.g., aromatic protons) are resolved using 2D techniques (COSY, HSQC). For isomers, NOESY identifies spatial proximity of substituents . Mass spectrometry with ion mobility separates co-eluting conformers .
Contradictions and Troubleshooting
Q. How to address contradictory yields reported in literature for similar compounds?
Discrepancies often arise from catalyst purity or solvent traces. Reproducibility is improved by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
